molecular formula C10H13Cl2N B13496131 1-(4-Chlorophenyl)but-3-en-2-amine hydrochloride

1-(4-Chlorophenyl)but-3-en-2-amine hydrochloride

Cat. No.: B13496131
M. Wt: 218.12 g/mol
InChI Key: QIJUJCAIQYGNPC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)but-3-en-2-amine hydrochloride is an organic compound that features a chlorinated phenyl group attached to a butenyl amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)but-3-en-2-amine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine under controlled conditions. The reaction may proceed through a series of steps, including condensation, reduction, and amination. Specific reagents and catalysts, such as reducing agents and acid catalysts, are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often incorporating advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)but-3-en-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction could produce 1-(4-chlorophenyl)butan-2-amine.

Scientific Research Applications

1-(4-Chlorophenyl)but-3-en-2-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)but-3-en-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)butan-2-amine: Similar structure but lacks the double bond in the butenyl chain.

    4-Chlorobenzylamine: Contains the chlorinated phenyl group but has a different amine linkage.

    1-(4-Chlorophenyl)ethan-1-amine: Shorter carbon chain compared to 1-(4-Chlorophenyl)but-3-en-2-amine hydrochloride.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a chlorinated phenyl group and a butenyl amine chain

Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

1-(4-chlorophenyl)but-3-en-2-amine;hydrochloride

InChI

InChI=1S/C10H12ClN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h2-6,10H,1,7,12H2;1H

InChI Key

QIJUJCAIQYGNPC-UHFFFAOYSA-N

Canonical SMILES

C=CC(CC1=CC=C(C=C1)Cl)N.Cl

Origin of Product

United States

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